(2R,4S)-4-Fluoropyrrolidine-2-carboxamide
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Overview
Description
(2R,4S)-4-Fluoropyrrolidine-2-carboxamide is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest due to its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-4-Fluoropyrrolidine-2-carboxamide typically involves the use of chiral starting materials and selective fluorination techniques. One common method is the asymmetric synthesis starting from trans-4-hydroxyproline, which undergoes a series of reactions including protection, fluorination, and deprotection steps . The reaction conditions often involve the use of catalysts such as titanium dioxide nanoparticles and palladium complexes to achieve high yields and optical purity .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
(2R,4S)-4-Fluoropyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,4S)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
- (2R,4S)-2-[(1R)-1-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-2-[®-benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl
Comparison: Compared to other similar compounds, (2R,4S)-4-Fluoropyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of a fluorine atom.
Properties
Molecular Formula |
C5H9FN2O |
---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4+/m0/s1 |
InChI Key |
UMTORPRXIWIVFS-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)N)F |
Canonical SMILES |
C1C(CNC1C(=O)N)F |
Origin of Product |
United States |
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